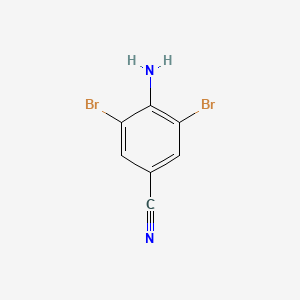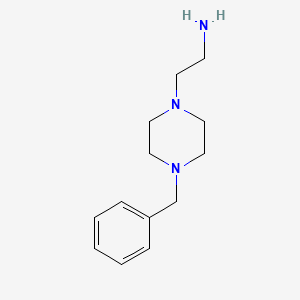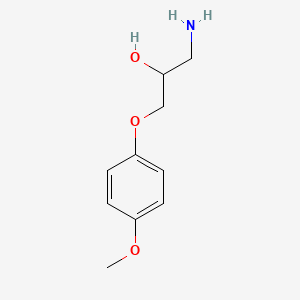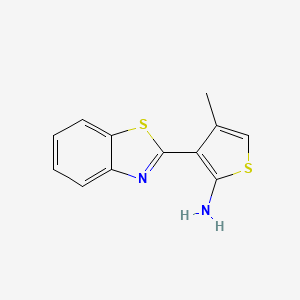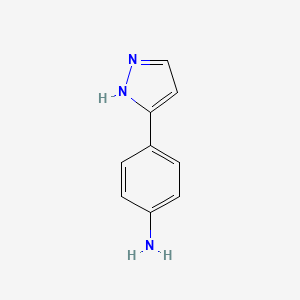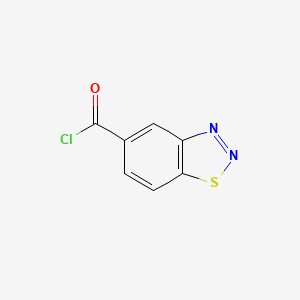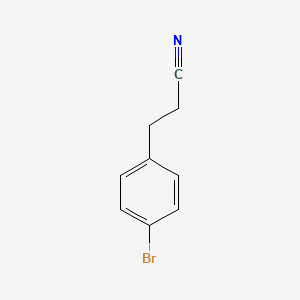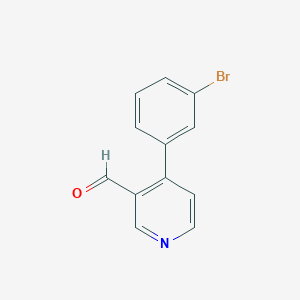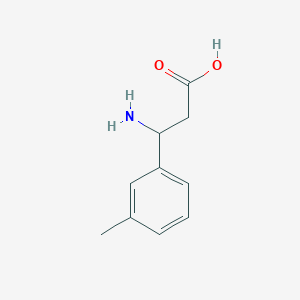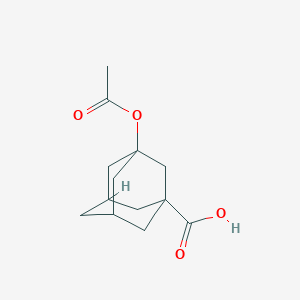
1-Acetyloxy-3-carboxyadamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
ACAM is synthesized by acetylation of 1-hydroxyadamantane-3-carboxylic acid. There are also other methods of synthesis involving hydrazides and 1,3,4-oxadiazoles .Molecular Structure Analysis
The molecular formula of 1-Acetyloxy-3-carboxyadamantane is C13H18O4 . It has an average mass of 238.280 Da and a monoisotopic mass of 238.120514 Da .Chemical Reactions Analysis
While specific chemical reactions involving 1-Acetyloxy-3-carboxyadamantane are not detailed in the search results, it’s worth noting that hydrazides, which are used in the synthesis of ACAM, are known for their role in the synthesis of various heterocycles .Scientific Research Applications
Synthesis of Adamantane Derivatives
1-Acetyloxy-3-carboxyadamantane: serves as a versatile precursor in the synthesis of various adamantane derivatives. These derivatives are crucial in the development of new compounds with potential pharmacological activities . The compound’s structure allows for the introduction of functional groups that can lead to the synthesis of complex molecules used in drug development.
Drug Delivery Systems
The adamantane moiety is known for its ability to enhance the lipophilicity of molecules, making 1-Acetyloxy-3-carboxyadamantane an excellent candidate for drug delivery systems. Its structure can be utilized to transport drugs across biological membranes more effectively .
Antiviral and Antiparkinsonian Agents
Adamantane derivatives, including those synthesized from 1-Acetyloxy-3-carboxyadamantane , have been used in antiviral and antiparkinsonian drugs. The bulky lipophilic group of adamantane is known to improve pharmacokinetic properties and optimize molecule transport through biological barriers .
Nootropic and Antidiabetic Drugs
The compound’s derivatives have found applications in nootropic and antidiabetic drugs. By modifying the adamantane structure, researchers can create compounds that affect cognitive function and glucose metabolism .
Development of Epoxide Hydrolase Inhibitors
Research has shown that adamantane derivatives can act as inhibitors for human soluble epoxide hydrolase (hsEH), an enzyme involved in various inflammatory and vascular diseases. This makes 1-Acetyloxy-3-carboxyadamantane a key compound in the development of new hsEH inhibitors .
Antitumor Agents
The structural modification of 1-Acetyloxy-3-carboxyadamantane has led to the creation of new molecules that exhibit antitumor activity. These derivatives are being studied for their potential use in cancer therapy .
Future Directions
Mechanism of Action
Biochemical Pathways
, it’s known that similar adamantane-based compounds can influence various biochemical pathways. For instance, some adamantane derivatives have been found to play a role in the metabolism of aromatic amino acids .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 1-Acetyloxy-3-carboxyadamantane . .
properties
IUPAC Name |
3-acetyloxyadamantane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-8(14)17-13-5-9-2-10(6-13)4-12(3-9,7-13)11(15)16/h9-10H,2-7H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYSSFRCRALTAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC12CC3CC(C1)CC(C3)(C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384745 |
Source


|
| Record name | 1-acetyloxy-3-carboxyadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyloxy-3-carboxyadamantane | |
CAS RN |
42711-78-4 |
Source


|
| Record name | 3-(Acetyloxy)tricyclo[3.3.1.13,7]decane-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42711-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-acetyloxy-3-carboxyadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

